Z-3-Amino-propenal

Catalog No.
S764247
CAS No.
25186-34-9
M.F
C3H5NO
M. Wt
71.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-3-Amino-propenal

CAS Number

25186-34-9

Product Name

Z-3-Amino-propenal

IUPAC Name

(Z)-3-aminoprop-2-enal

Molecular Formula

C3H5NO

Molecular Weight

71.08 g/mol

InChI

InChI=1S/C3H5NO/c4-2-1-3-5/h1-3H,4H2/b2-1-

InChI Key

UCRYVFBKCBUURB-UPHRSURJSA-N

SMILES

C(=CN)C=O

Canonical SMILES

C(=CN)C=O

Isomeric SMILES

C(=C\N)\C=O

Z-3-Amino-propenal, with the chemical formula C₃H₅NO, is an organic compound characterized by its amino and aldehyde functional groups. It is a member of the propenal family, which is notable for its reactive properties due to the presence of both a double bond and an aldehyde group. This compound is significant in various chemical and biological contexts, particularly due to its potential as an intermediate in organic synthesis and its interactions with biological systems.

, primarily due to its electrophilic aldehyde group and nucleophilic amino group. Key reactions include:

  • Nucleophilic Addition: The amino group can act as a nucleophile, attacking the carbonyl carbon of other aldehydes or ketones.
  • Condensation Reactions: It can undergo condensation with carbonyl compounds to form imines or other nitrogen-containing compounds.
  • Rearrangements: Under certain conditions, Z-3-Amino-propenal may rearrange to form different structural isomers or derivatives.

The reaction pathways can vary significantly based on the conditions such as temperature and the presence of catalysts .

Research indicates that Z-3-Amino-propenal exhibits notable biological activity. It has been studied for its potential effects on cellular processes, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens.
  • Cytotoxicity: There are indications that Z-3-Amino-propenal can exhibit cytotoxic effects on specific cancer cell lines, making it a candidate for further investigation in cancer therapeutics .
  • Metabolic Interactions: The compound may interact with various metabolic pathways, influencing enzyme activities and cellular signaling.

Z-3-Amino-propenal can be synthesized through multiple methods:

  • Amination of Propenal: One common method involves the direct amination of propenal using ammonia or amines under controlled conditions.
  • Reactions with Isocyanates: Another method includes reacting propenal with isocyanates to yield Z-3-Amino-propenal through nucleophilic addition followed by hydrolysis .
  • Multi-step Synthesis: Advanced synthetic routes may involve several steps, including protection-deprotection strategies and functional group transformations to achieve high yields and purity .

Z-3-Amino-propenal finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound may be utilized in developing new materials with specific properties due to its reactive nature.
  • Biochemical Research: Its biological properties make it a subject of interest in studying metabolic pathways and potential therapeutic agents.

Studies focusing on the interactions of Z-3-Amino-propenal reveal its potential to form complexes with metal ions and other biomolecules. These interactions may influence its biological activity and reactivity:

  • Metal Complexation: The compound can coordinate with transition metals, affecting their catalytic properties.
  • Protein Binding Studies: Research indicates that Z-3-Amino-propenal may interact with various proteins, potentially altering their function or stability .

Z-3-Amino-propenal shares structural similarities with several other compounds, which highlights its uniqueness:

Compound NameChemical FormulaKey Features
3-AminopropanolC₃H₉NOContains a hydroxyl group; less reactive than Z-3-Amino-propenal.
AcroleinC₃H₄OAn unsaturated aldehyde; more reactive but lacks amino functionality.
2-AminobutanalC₄H₉NOSimilar structure but has an additional carbon; different reactivity profile.

Z-3-Amino-propenal is unique due to its combination of amino and aldehyde functionalities, which allows for diverse reactivity compared to similar compounds. Its ability to participate in both nucleophilic and electrophilic reactions makes it particularly versatile in synthetic chemistry .

XLogP3

-0.2

Dates

Modify: 2023-08-15

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